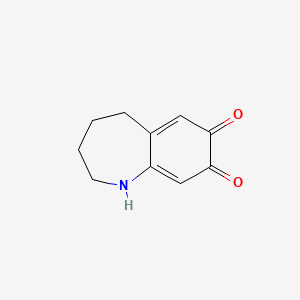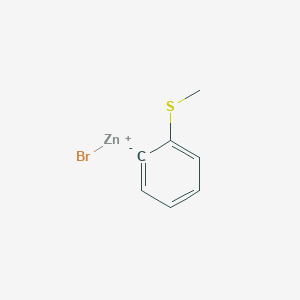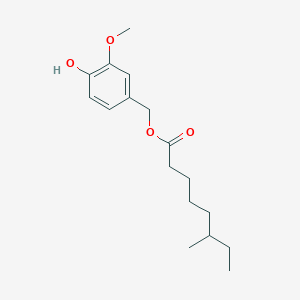![molecular formula C15H21O5P B12594032 Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate CAS No. 583027-78-5](/img/structure/B12594032.png)
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphate group attached to a phenyl ring, which is further substituted with an allyloxy group and an ethenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate typically involves the reaction of diethyl phosphorochloridate with 2-(prop-2-en-1-yloxy)phenylacetylene under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The allyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia.
Major Products Formed
Oxidation: Formation of diethyl phosphate and 2-hydroxyphenylacetylene.
Reduction: Formation of diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethyl phosphate.
Substitution: Formation of diethyl 1-{2-[(substituted)phenyl}ethenyl phosphate derivatives.
Applications De Recherche Scientifique
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can mimic natural phosphate substrates, allowing the compound to inhibit or activate enzymatic pathways. The allyloxy and ethenyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate biological processes effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethyl phosphate: Similar structure but with an ethyl group instead of an ethenyl group.
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}methyl phosphate: Contains a methyl group instead of an ethenyl group.
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}propyl phosphate: Features a propyl group instead of an ethenyl group.
Uniqueness
Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate is unique due to its combination of a phosphate group with an allyloxy and ethenyl substitution on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
583027-78-5 |
|---|---|
Formule moléculaire |
C15H21O5P |
Poids moléculaire |
312.30 g/mol |
Nom IUPAC |
diethyl 1-(2-prop-2-enoxyphenyl)ethenyl phosphate |
InChI |
InChI=1S/C15H21O5P/c1-5-12-17-15-11-9-8-10-14(15)13(4)20-21(16,18-6-2)19-7-3/h5,8-11H,1,4,6-7,12H2,2-3H3 |
Clé InChI |
UMWFTWSHXCNRCM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=C)C1=CC=CC=C1OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
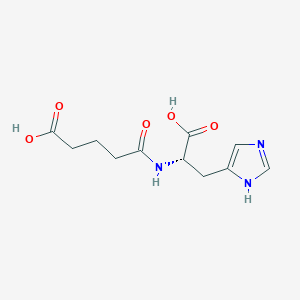
![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
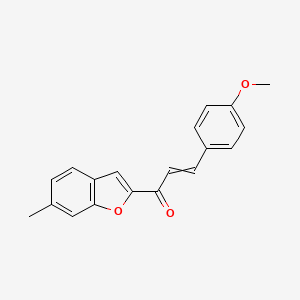


![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
